5-(azidomethyl)-1H-1,2,3-triazole
Description
Historical Context and Evolution of 1,2,3-Triazole Research
The journey of 1,2,3-triazole chemistry began in the late 19th century. A significant early milestone was the synthesis of substituted pyridines by the German chemist Arthur Hantzsch, who also made foundational contributions to the synthesis of nitrogen heterocycles. thieme.debritannica.com However, the most pivotal development in the synthesis of 1,2,3-triazoles was the Huisgen 1,3-dipolar cycloaddition of azides and alkynes, a reaction that produces both 1,4- and 1,5-disubstituted triazole derivatives. This method laid the groundwork for future advancements.
A paradigm shift occurred with the advent of "click chemistry," a concept introduced by K.B. Sharpless. beilstein-journals.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) became the cornerstone of click chemistry, offering a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles under mild conditions. beilstein-journals.orgbeilstein-journals.orgnih.gov This breakthrough has dramatically accelerated research into 1,2,3-triazoles and their applications. beilstein-journals.orgbeilstein-journals.orgnih.gov
Significance of the 1,2,3-Triazole Scaffold in Organic Synthesis
The 1,2,3-triazole ring is more than just a simple heterocycle; it is a robust and versatile building block in organic synthesis. nih.govacs.org Its aromatic nature, conferred by the delocalization of 6π electrons, imparts significant stability towards oxidation, reduction, and hydrolysis under various conditions. tandfonline.com This stability makes it an ideal linker for connecting different molecular fragments. researchgate.net
The applications of the 1,2,3-triazole scaffold are extensive and diverse, spanning medicinal chemistry, materials science, and polymer chemistry. frontiersin.orgrsc.orgontosight.ai In drug discovery, it is considered a valuable pharmacophore, capable of interacting with biological targets and often used as a bioisostere for amide bonds. nih.govwikipedia.org Its utility is also recognized in the creation of functional materials such as dyes, corrosion inhibitors, and photostabilizers. frontiersin.orgrsc.org
Role of the 1H-1,2,3-Triazole Isomer in Chemical and Materials Science
Among the different isomers of 1,2,3-triazole, the 1H-1,2,3-triazole is a particularly powerful and widely utilized scaffold. nih.govacs.org This isomer is a five-membered aromatic heterocycle with two carbon atoms and three nitrogen atoms. ontosight.ai In solution, it exists in equilibrium with its 2H-tautomer. acs.org
The 1H-1,2,3-triazole moiety is a key component in a variety of functional materials and therapeutic agents. nih.govacs.org Its unique electronic properties and ability to form hydrogen bonds make it an excellent component for creating polymers, organic coatings, and supramolecular assemblies. rsc.orgresearchgate.net In materials science, 1,2,3-triazoles are used in the development of high-performance organic coatings, including those with anti-corrosive and anti-microbial properties. rsc.org
Overview of the Azidomethyl Functional Group in Synthetic Strategies
The azidomethyl group (-CH₂N₃) is a highly versatile and reactive functional group in organic synthesis. It serves as a precursor to a variety of nitrogen-containing compounds, including amines, nitriles, and, most notably, triazoles through cycloaddition reactions. mdpi.comnih.gov The presence of the azide (B81097) moiety introduces a high degree of "click" reactivity into a molecule, allowing for facile and specific conjugation with alkyne-containing partners. mdpi.com
Furthermore, the azidomethyl group is recognized as an "energetic" functional group. uni-muenchen.denih.gov The release of dinitrogen gas (N₂) upon decomposition is a highly exothermic process, making compounds containing this group of interest in the field of energetic materials as plasticizers and polymers. uni-muenchen.denih.govresearchgate.netfraunhofer.de This dual nature—its utility in click chemistry and its energetic properties—makes the azidomethyl group a valuable tool for synthetic chemists.
Scope and Academic Relevance of 5-(Azidomethyl)-1H-1,2,3-Triazole
The compound 5-(azidomethyl)-1H-1,2,3-triazole is of significant academic interest due to its unique bifunctional nature. It possesses both a triazole ring, which can be further functionalized, and a reactive azidomethyl group, which can participate in a second click reaction. This "clicked-and-clickable" characteristic opens up avenues for the synthesis of more complex and extended molecular architectures, such as bis-triazoles and sequence-defined polymers. beilstein-journals.orgrsc.org
Research into azirine-triazole hybrids has demonstrated the selective synthesis of related structures, highlighting the intricate reactivity and potential for creating novel heterocyclic systems. nih.gov The study of molecules like lupinine (B175516) azide, which contains an azidomethyl group, underscores the importance of understanding the conformational properties of this functional group for designing new biologically active compounds. mdpi.com The development of efficient synthetic protocols, such as the continuous-flow synthesis of 2-(azidomethyl)oxazoles, further illustrates the ongoing efforts to access and utilize the azidomethyl group in a controlled manner. nih.govbeilstein-journals.org The combination of the stable 1,2,3-triazole core with the versatile azidomethyl group in 5-(azidomethyl)-1H-1,2,3-triazole provides a powerful platform for advancements in medicinal chemistry, materials science, and synthetic methodology.
Properties
CAS No. |
861099-35-6 |
|---|---|
Molecular Formula |
C3H4N6 |
Molecular Weight |
124.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Azidomethyl 1h 1,2,3 Triazole and Its Structural Analogues
Precursor Synthesis and Introduction of the Azidomethyl Moiety
The creation of the azidomethyl group (-CH₂N₃) is a critical step in the synthesis of the target compound. This is typically achieved by converting a more stable functional group into the azide (B81097). Common strategies include the substitution of a halogen or the ring-opening of an epoxide.
Halogenation and Subsequent Azidation Reactions
A prevalent method for introducing the azidomethyl group involves a two-step process: halogenation followed by azidation. mdpi.com This approach begins with the halogenation of a suitable precursor, often at an allylic or benzylic position, to create a reactive alkyl halide. This intermediate is then treated with an azide source, such as sodium azide, to displace the halide and form the desired azidomethyl compound. mdpi.com The halogenation step can be achieved using various reagents, including N-halosuccinimides (NXS), where X can be chlorine, bromine, or iodine. beilstein-journals.org Mechanochemical methods, such as ball milling, have also been employed for the halogenation of certain substrates. beilstein-journals.org
The subsequent azidation is a nucleophilic substitution reaction. mdpi.com For instance, the reaction of a chloroacetamide derivative with sodium azide in the presence of ammonium (B1175870) chloride in dimethylformamide (DMF) leads to the corresponding azido (B1232118) acetamide. pharmainfo.in The choice of solvent and reaction conditions can be crucial for the efficiency of this substitution.
Epoxide Ring Opening with Azide
Another effective strategy for generating a β-azido alcohol, a precursor to the azidomethyl group after further functional group manipulation, is the ring-opening of epoxides with an azide nucleophile. cmu.eduutwente.nl This reaction is highly regioselective, with the azide ion typically attacking the less sterically hindered carbon of the epoxide ring under basic or neutral conditions. utwente.nl
The reaction can be carried out in various solvent systems, including aqueous media. cmu.edu For example, the azidolysis of epoxides with sodium azide in water, with the pH controlled to be basic (around 9.5), leads to the preferential formation of the product resulting from the attack on the less substituted carbon. cmu.edu Conversely, under acidic conditions (pH 4.2), a reversal of regioselectivity can sometimes be observed for certain epoxides. cmu.edu Promoters like Oxone® in aqueous acetonitrile (B52724) have been used to facilitate this reaction at room temperature, offering high yields and regioselectivity. organic-chemistry.org The use of microreactors has also been explored to control the reaction conditions and improve mixing, leading to better conversions. utwente.nl
Table 1: Regioselectivity of Epoxide Ring Opening with Sodium Azide
| Epoxide | Reaction Conditions | Major Product (Attack at) | Reference |
| Styrene oxide | NaN₃, pH 9.5 (water) | α-carbon | cmu.edu |
| 1,2-Epoxyoctane | NaN₃, pH 9.5 (water) | β-carbon | cmu.edu |
| 1,2-Epoxyoctane | NaN₃, pH 4.2 (water) | Increased α-attack | cmu.edu |
| Various epoxides | NaN₃, Oxone®, aq. MeCN | β-carbon | organic-chemistry.org |
Other Pathways for Azidomethyl Group Incorporation
Beyond halogen substitution and epoxide opening, other methods exist for introducing the azidomethyl group. One such method involves the direct azidomethylation of N-heterocycles and other amine-containing compounds. acs.org This can be achieved using azidomethyl esters in the presence of silyl (B83357) triflates, which activate the amine for nucleophilic attack. acs.org Additionally, the azidomethyl group can be incorporated as part of a larger building block. For example, 3'O-azidomethyl nucleotide reversible terminators have been synthesized for use in DNA sequencing, demonstrating the integration of this moiety into complex molecules. nih.govrsc.org
Cycloaddition Reactions for 1,2,3-Triazole Ring Formation
The hallmark of modern 1,2,3-triazole synthesis is the use of cycloaddition reactions, particularly the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. The development of a copper(I)-catalyzed version of this reaction has revolutionized the field, offering high efficiency and regioselectivity.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," providing a reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govrsc.orgresearchgate.net This reaction is characterized by its mild reaction conditions, high yields, and exceptional regioselectivity, proceeding effectively in a variety of solvents, including water. organic-chemistry.orgrsc.org
The uncatalyzed thermal cycloaddition of azides and alkynes typically requires high temperatures and results in a mixture of 1,4- and 1,5-disubstituted regioisomers. nih.govrsc.org In contrast, the CuAAC reaction proceeds at room temperature and almost exclusively yields the 1,4-disubstituted product. nih.govresearchgate.net
The currently accepted mechanism for the CuAAC reaction involves several key steps. nih.govnih.gov Initially, the copper(I) catalyst coordinates to the terminal alkyne, increasing the acidity of the terminal proton and facilitating the formation of a copper acetylide intermediate. nih.govnih.gov This copper acetylide then reacts with the azide in a stepwise manner. rsc.orgnih.gov Density Functional Theory (DFT) calculations suggest the formation of a six-membered copper metallacycle intermediate. organic-chemistry.org The reaction is believed to proceed through a polar, stepwise mechanism, a departure from the non-polar, one-step mechanism of the uncatalyzed reaction. rsc.orgnih.gov The high nucleophilicity of a dinuclear Cu(I)-acetylide complex is thought to be a key factor in the reaction's facility. rsc.orgnih.gov This coordination to copper dictates the regioselectivity, favoring the formation of the 1,4-isomer through the most favorable two-center interaction. rsc.orgnih.gov Various copper(I) sources and ligands can be employed to catalyze the reaction, and the development of stable and efficient catalytic systems remains an active area of research. beilstein-journals.orgacs.org
Table 2: Comparison of Uncatalyzed and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition
| Feature | Uncatalyzed Cycloaddition | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Reference(s) |
| Reaction Temperature | High | Room Temperature | nih.gov |
| Regioselectivity | Mixture of 1,4- and 1,5-isomers | Exclusively 1,4-isomer | nih.govresearchgate.net |
| Reaction Mechanism | One-step, non-polar | Stepwise, polar | rsc.orgnih.gov |
| Reaction Rate | Slow | Significantly accelerated (10⁷ to 10⁸ fold) | organic-chemistry.org |
An in-depth analysis of the synthetic routes for 5-(azidomethyl)-1H-1,2,3-triazole and its structural analogs reveals a landscape dominated by powerful cycloaddition strategies. These methods, primarily the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), and the thermal Huisgen 1,3-dipolar cycloaddition, provide chemists with a versatile toolkit for accessing specific triazole regioisomers. The choice of methodology is dictated by the desired substitution pattern, with each approach offering distinct advantages in terms of regioselectivity, reaction conditions, and substrate scope.
1 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of click chemistry, renowned for its efficiency and high regioselectivity in producing 1,4-disubstituted 1,2,3-triazoles. numberanalytics.comnih.gov This reaction involves the coupling of a terminal alkyne with an azide in the presence of a copper(I) catalyst. wikipedia.org The in situ generation of the active Cu(I) species from copper(II) salts, such as copper(II) sulfate (B86663), through the use of a reducing agent like sodium ascorbate (B8700270) is a common and effective practice. thieme-connect.com
2 Catalyst Systems and Ligand Effects
The efficacy of the CuAAC reaction is significantly influenced by the catalyst system employed. While simple copper(I) salts like cuprous bromide or iodide can be used, the reaction is often enhanced by the in situ reduction of copper(II) salts. wikipedia.org The combination of copper(II) sulfate and sodium ascorbate is a widely adopted system that reliably generates the active Cu(I) catalyst. thieme-connect.com
Ligands play a crucial role in stabilizing the Cu(I) oxidation state, preventing disproportionation and oxidation, and accelerating the reaction rate. nih.govacs.org Tris(benzyltriazolyl)methyl amine (TBTA) is a prominent ligand that has been shown to significantly accelerate the CuAAC reaction and protect the catalyst from oxidation, particularly in aqueous environments. nih.gov Other nitrogen-based ligands, such as 2,2′-bipyridine and 1,10-phenanthroline (B135089) derivatives, have also proven effective. nih.gov The electronic properties of these ligands can be tuned to further enhance reaction rates. nih.gov Phosphine-containing ligands, like triphenylphosphine (B44618), are often utilized in organic solvents where cuprous salts have limited solubility. nih.gov N-heterocyclic carbene (NHC) ligands have also emerged as highly active catalysts, particularly under solvent-free conditions. nih.gov
Table 1: Comparison of Catalyst Systems in CuAAC
| Catalyst System | Common Examples | Key Advantages |
| In situ Cu(I) generation | CuSO₄ / Sodium Ascorbate | Robust, reliable, widely used. numberanalytics.comthieme-connect.com |
| Pre-formed Cu(I) salts | CuI, CuBr | Direct use of active catalyst. wikipedia.org |
| Ligand-assisted catalysis | TBTA, Bipyridine derivatives | Enhanced reaction rates, catalyst stability. nih.govnih.gov |
| Phosphine (B1218219) ligands | Triphenylphosphine | Improved solubility in organic solvents. nih.gov |
| NHC ligands | - | High activity, especially under neat conditions. nih.gov |
3 Solvent Systems and Reaction Conditions
The CuAAC reaction demonstrates remarkable versatility in its tolerance of a wide array of solvent systems. Aqueous media, including pure water and mixtures with alcohols like t-butanol, are commonly employed, highlighting the reaction's biocompatibility. numberanalytics.comthieme-connect.com The use of aqueous solvents is particularly advantageous for the synthesis of biologically relevant molecules. soton.ac.uk Organic solvents such as methanol, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) are also effective. thieme-connect.combeilstein-journals.org For instance, the synthesis of triazole-fused macrocycles has been successfully achieved in a methanol/water solvent system. thieme-connect.com
Furthermore, the CuAAC can be performed under solvent-free conditions, often with the aid of ball milling, which can lead to significantly shorter reaction times and improved yields. beilstein-journals.org Reaction temperatures are typically mild, often at room temperature, although heating may be employed to accelerate the reaction. numberanalytics.combeilstein-journals.org
Table 2: Solvent Systems for CuAAC
| Solvent System | Examples | Reaction Conditions |
| Aqueous | Water, Water/t-BuOH | Room temperature, often used for bioconjugation. numberanalytics.comthieme-connect.com |
| Organic | Methanol, THF, DMF | Varied temperatures, common for general synthesis. thieme-connect.combeilstein-journals.org |
| Mixed Media | Methanol/Water | Can enhance solubility of reactants. thieme-connect.com |
| Solvent-Free | Ball milling | Reduced reaction times and energy requirements. beilstein-journals.org |
2 Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
As a powerful alternative to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides exclusive access to 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov This method complements CuAAC by offering a different regiochemical outcome, thereby expanding the synthetic possibilities for creating diverse triazole structures. chalmers.se
1 Mechanism and Regioselectivity for 1,5-Disubstituted Triazoles
The mechanism of RuAAC differs fundamentally from that of CuAAC. Instead of proceeding through a copper acetylide intermediate, the RuAAC reaction is believed to involve the oxidative coupling of the azide and alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate. wikipedia.orgnih.gov This is followed by reductive elimination to yield the 1,5-disubstituted triazole product. organic-chemistry.orgnih.gov The regioselectivity is controlled during the oxidative coupling step, where the more electronegative carbon of the alkyne preferentially bonds to the terminal, electrophilic nitrogen of the azide. nih.gov This mechanistic pathway allows for the use of both terminal and internal alkynes, a key advantage over CuAAC. wikipedia.orgorganic-chemistry.org
2 Substrate Scope and Catalyst Variations
The RuAAC reaction exhibits a broad substrate scope, accommodating a variety of functional groups on both the azide and alkyne partners. organic-chemistry.orgnih.gov Primary and secondary azides react efficiently, while tertiary azides show lower reactivity. nih.gov A range of terminal and internal alkynes can be employed, leading to the formation of 1,5-disubstituted and 1,4,5-trisubstituted triazoles, respectively. organic-chemistry.org
Several ruthenium(II) complexes have been identified as effective catalysts, with those containing a pentamethylcyclopentadienyl (Cp*) ligand, such as [CpRuCl] complexes, being particularly effective. nih.govacs.org Commonly used catalysts include CpRuCl(PPh₃)₂ and CpRuCl(COD). organic-chemistry.orgnih.gov These catalysts are typically used in nonprotic solvents like benzene, toluene, or THF. acs.org While heating can accelerate the reaction, some highly active catalysts, such as CpRuCl(COD), can facilitate the reaction at ambient temperatures. acs.org
Table 3: Common Ruthenium Catalysts for RuAAC
| Catalyst | Abbreviation | Notes |
| (Pentamethylcyclopentadienyl)ruthenium(II) chloride bis(triphenylphosphine) | CpRuCl(PPh₃)₂ | Effective catalyst, often requires heating. organic-chemistry.orgnih.gov |
| (Pentamethylcyclopentadienyl)ruthenium(II) chloride (1,5-cyclooctadiene) | CpRuCl(COD) | Highly active, can be used at ambient temperature. organic-chemistry.orgacs.org |
3 Thermal Huisgen 1,3-Dipolar Cycloaddition
The thermal Huisgen 1,3-dipolar cycloaddition is the uncatalyzed reaction between an azide and an alkyne, representing the original method for synthesizing 1,2,3-triazoles. numberanalytics.comwikipedia.org This reaction typically requires elevated temperatures and often results in a mixture of regioisomers. numberanalytics.comwikipedia.org
1 Non-Catalyzed Approaches and Regioisomeric Mixtures
In the absence of a catalyst, the 1,3-dipolar cycloaddition of an azide to an alkyne proceeds through a concerted pericyclic mechanism. wikipedia.org The reaction generally lacks regioselectivity, leading to the formation of both 1,4- and 1,5-disubstituted triazole isomers. nih.govwikipedia.org The ratio of these isomers can be influenced by the electronic and steric properties of the substituents on the azide and alkyne. However, achieving high regioselectivity without a catalyst is challenging. DFT calculations have shown that the activation barriers for the formation of the 1,4- and 1,5-regioisomers are very close, which explains the typical formation of isomeric mixtures. nih.gov Due to the requirement of high temperatures and the lack of regiocontrol, the thermal Huisgen cycloaddition is often less preferred than its catalyzed counterparts for applications where a single, well-defined isomer is desired. numberanalytics.comnih.gov
Control of Regioselectivity in Thermal Pathways
The thermal [3+2] cycloaddition between azides and alkynes, known as the Huisgen cycloaddition, traditionally yields a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles. This lack of regioselectivity can be a significant drawback. However, the electronic nature of the substituents on both the azide and the alkyne can influence the regiochemical outcome. Electron-withdrawing groups on the alkyne tend to favor the formation of the 1,4-isomer, while electron-donating groups can lead to a higher proportion of the 1,5-isomer. The stability of the resulting triazole ring, which is an aromatic system, is a driving force for this reaction. youtube.com
Alternative and Emerging Synthetic Strategies
To overcome the limitations of thermal cycloadditions and to develop more efficient and environmentally friendly methods, several alternative strategies for the synthesis of 1,2,3-triazoles have emerged.
Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, offer a powerful and atom-economical approach to synthesizing complex molecules like 1,2,3-triazoles. nih.gov A notable example is the one-pot, three-component reaction of an alkyl halide, sodium azide, and a terminal alkyne, catalyzed by a copper(I)-salen complex in water, to produce 1,2,3-triazoles. This approach allows for the in situ formation of the organic azide, which then undergoes a regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
MCRs have also been employed in the synthesis of fused 1,2,3-triazole systems. nih.gov For instance, a sequential MCR-intramolecular azide-alkyne cycloaddition (IAAC) approach has been developed to create complex heterocyclic scaffolds. nih.gov These reactions are designed to incorporate both an azide and an alkyne functionality into the MCR product, which then undergoes an intramolecular cyclization. nih.gov The use of MCRs provides a direct route to highly functionalized 1,2,3-triazoles from simple and readily available starting materials. nih.gov
Base-Catalyzed Cycloaddition Reactions
Base-catalyzed cycloaddition reactions provide a metal-free alternative for the synthesis of 1,2,3-triazoles. The reaction of aryl azides with enaminones in the presence of triethylamine, water, and an ionic liquid has been shown to produce 1,4,5-trisubstituted 1,2,3-triazoles with good functional group tolerance, exclusively yielding the 4-acyl-substituted regioisomers. beilstein-journals.org Another approach involves the reaction of aryl azides with 1,3-dicarbonyl compounds in the presence of potassium carbonate in dimethylsulfoxide, which also results in the regioselective formation of 1,4-disubstituted 1,2,3-triazoles. researchgate.net The proposed mechanism for these reactions involves the formation of an enolate intermediate which then undergoes a [3+2] cycloaddition with the azide. researchgate.net
| Base | Solvent | Reactants | Product | Yield | Reference |
| Triethylamine | Ionic Liquid/Water | Aryl Azides, Enaminones | 1,4,5-Trisubstituted 1,2,3-triazoles | Good | beilstein-journals.org |
| Potassium Carbonate | DMSO | Aryl Azides, 1,3-Dicarbonyl Compounds | 1,4-Disubstituted 1,2,3-triazoles | Good to High | researchgate.net |
| Cesium Carbonate | DMSO | α-Substituted-β-ketophosphonates, Azides | 1,4,5-Trisubstituted 1,2,3-triazoles | Good to Excellent | nih.gov |
| KOH | Et2O | β-Ketoesters, Aryl Azides | 5-Hydroxy-1,2,3-triazoles | High | nih.gov |
Ultrasound-Promoted Synthesis
The use of ultrasound irradiation has emerged as a green and efficient method to promote the synthesis of 1,2,3-triazoles. researchgate.net This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov For example, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for the synthesis of 1,2,3-triazoles derived from olanzapine (B1677200) has been successfully carried out under ultrasound irradiation at room temperature. rsc.org The application of ultrasound can also influence the outcome of multicomponent reactions, leading to different products than those obtained under thermal conditions. researchgate.net
| Reactants | Catalyst | Conditions | Product | Advantage | Reference |
| Olanzapine-alkyne, Azides | Copper | Ultrasound, Room Temp | 1,2,3-Triazole derivatives | Medicinal chemistry application | rsc.org |
| 5-Amino-3-methylthio-1,2,4-triazole, Aromatic aldehydes, Pyruvic acid | None | Ultrasound, Room Temp | 7-Hydroxytetrahydrotriazolopyrimidines | Condition-based selectivity | researchgate.net |
| Trichloroacetoamidoxime, Acyl chlorides | None | Ultrasound | 3-Trichloromethyl-5-alkyl(aryl)-1,2,4-oxadiazoles | Better yields, shorter reaction times | nih.gov |
Metal-Free Cycloaddition Approaches
Growing concerns about the potential toxicity of metal catalysts have driven the development of metal-free cycloaddition strategies for 1,2,3-triazole synthesis. researchgate.net These methods often rely on the use of highly reactive starting materials or organocatalysts. One such approach involves the reaction of α,α-difluoro-N-tosylhydrazones with primary amines, which proceeds through a C-F bond cleavage to yield 1,4-disubstituted or 1,4,5-trisubstituted 1,2,3-triazoles. researchgate.net Another metal-free method is the reaction of aryl azides with enaminones, which can be catalyzed by an organocatalyst. beilstein-journals.org Furthermore, intramolecular azide-alkyne cycloadditions can proceed without a metal catalyst, particularly in the synthesis of strained, fused-ring systems. eurekaselect.com The development of these metal-free methods is crucial for applications in medicinal chemistry and materials science where metal contamination is a concern. researchgate.net
| Reactants | Conditions | Product | Key Feature | Reference |
| α,α-Difluoro-N-tosylhydrazones, Primary amines | C-F bond cleavage | 1,4-Disubstituted or 1,4,5-Trisubstituted 1,2,3-triazoles | Azide-free | researchgate.net |
| Aryl azides, Enaminones | Organocatalyst | 1,4,5-Trisubstituted 1,2,3-triazoles | Regioselective | beilstein-journals.org |
| Azido-alkyne precursors | Thermal or mild conditions | Fused 1,2,3-triazoles | Intramolecular cycloaddition | eurekaselect.com |
| β-Ketoesters, Azides | Basic conditions | 5-Hydroxy-1,2,3-triazoles | Alternative to metal catalysts | nih.gov |
Chemical Reactivity and Functionalization of 5 Azidomethyl 1h 1,2,3 Triazole
Reactions Involving the Azidomethyl Group
The azidomethyl group is a key reactive site in 5-(azidomethyl)-1H-1,2,3-triazole, enabling further functionalization through cycloaddition reactions and transformations into other nitrogen-containing moieties.
Subsequent Cycloaddition Reactions to Form Poly-Triazole Structures
The azide (B81097) functionality of the azidomethyl group can readily participate in 1,3-dipolar cycloaddition reactions with alkynes, a cornerstone of "click chemistry". nih.gov This reaction is highly efficient and regioselective, typically catalyzed by copper(I) to yield 1,4-disubstituted 1,2,3-triazoles. This strategy has been employed to create novel poly-triazole structures. For instance, the reaction of 5-(azidomethyl)-1H-1,2,3-triazole with various alkynes can lead to the formation of bis(1,2,3-triazole) derivatives.
These subsequent cycloadditions are not limited to simple alkynes. The use of diynes or molecules containing multiple alkyne functionalities can lead to the formation of more complex, polymeric, or dendritic structures. The robust nature of the triazole ring and the efficiency of the click reaction make this an attractive method for building large, well-defined molecular architectures.
Transformation of the Azide Functionality to Other Nitrogen-Containing Groups
The azide group in 5-(azidomethyl)-1H-1,2,3-triazole can be converted into a variety of other nitrogen-containing functional groups, significantly expanding its synthetic utility. A common transformation is the reduction of the azide to a primary amine. This can be achieved using various reducing agents, such as hydrogen sulfide, triphenylphosphine (B44618) (the Staudinger reaction), or catalytic hydrogenation. The resulting aminomethyl-1,2,3-triazole is a valuable building block for further derivatization, such as amide bond formation or reductive amination.
Beyond reduction to amines, the azide can also be transformed into other functionalities. For example, it can react with organophosphorus compounds to form phosphazenes or undergo other nitrogen-transfer reactions. These transformations allow for the introduction of a wide range of nitrogen-based functional groups, each with its own unique reactivity and potential applications.
Functionalization of the 1,2,3-Triazole Ring
The 1,2,3-triazole ring itself is a stable aromatic system, but it can be functionalized through various reactions, including electrophilic and nucleophilic substitutions, as well as derivatization at its nitrogen and carbon atoms. nih.gov
Electrophilic and Nucleophilic Substitutions on the Triazole Core
The 1,2,3-triazole ring is generally considered to be electron-rich and can undergo electrophilic substitution, although it is less reactive than other five-membered heterocycles like pyrrole (B145914) or furan. nih.gov The position of substitution is influenced by the substituents already present on the ring. In the case of 5-(azidomethyl)-1H-1,2,3-triazole, electrophilic attack would likely occur at the C-4 position. However, such reactions can be challenging and may require harsh conditions.
Nucleophilic substitution reactions on the triazole core are also possible, particularly if the ring is activated by electron-withdrawing groups or if a good leaving group is present. rsc.org For example, a halogenated triazole can undergo nucleophilic displacement with various nucleophiles.
Derivatization at N-1, C-4, and C-5 Positions
The 1,2,3-triazole ring offers multiple sites for derivatization, allowing for fine-tuning of the molecule's properties. beilstein-journals.orgnih.govacs.orgnih.govnih.gov
N-1 Position: The N-1 position of the triazole ring can be readily alkylated, arylated, or acylated. This is a common strategy to modify the solubility, electronic properties, and biological activity of triazole-containing compounds. A variety of reagents can be used for N-1 functionalization, including alkyl halides, arylboronic acids (via Suzuki coupling), and acyl chlorides.
C-4 Position: The C-4 position can be functionalized through various methods. One common approach is the deprotonation of the C-4 proton with a strong base, followed by reaction with an electrophile. This allows for the introduction of a wide range of substituents, including alkyl, aryl, and silyl (B83357) groups. Another strategy involves the use of a pre-functionalized alkyne in the initial cycloaddition reaction to introduce a desired group at the C-4 position.
C-5 Position: Direct functionalization of the C-5 position can be more challenging due to the presence of the azidomethyl group. However, strategies such as metal-catalyzed C-H activation or the use of specifically designed starting materials can enable derivatization at this position. nih.gov For example, a multicomponent reaction involving an alkyne, an azide, and a third component can lead to the formation of a 1,4,5-trisubstituted triazole, where the C-5 substituent is introduced in the same step as the ring formation. beilstein-journals.orgnih.gov
Table 1: Examples of Derivatization Reactions
| Position | Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|---|
| N-1 | Alkylation | Alkyl halide, base (e.g., K2CO3), solvent (e.g., DMF) | N-1-alkylated triazole |
| C-4 | Halogenation | N-Halosuccinimide (NCS, NBS) | 4-Halogenated triazole |
Annulation and Ring Fusing Reactions
The 1,2,3-triazole ring can serve as a scaffold for the construction of fused heterocyclic systems. mdpi.com These annulation reactions typically involve the functional groups attached to the triazole ring reacting with a suitable partner to form a new ring. For example, if the substituent at the C-4 or C-5 position contains a reactive group, such as a carbonyl or a halogen, it can be used to build a new ring fused to the triazole core.
Intramolecular cycloaddition reactions are another powerful tool for forming fused triazole systems. mdpi.com If a molecule contains both an azide and an alkyne functionality in a suitable position, an intramolecular Huisgen cycloaddition can occur to form a bicyclic or polycyclic system containing a fused triazole ring. The influence of the annulated ring size on the electron spin distribution within the triazole ring has also been a subject of study. nih.gov
Preparation of Complex Molecular Architectures and Conjugates
The bifunctional nature of 5-(azidomethyl)-1H-1,2,3-triazole, possessing both a reactive azide group and a stable triazole ring, makes it a valuable building block in the construction of intricate molecular structures. Its ability to participate in highly efficient and selective "click" reactions, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), allows for its incorporation into a wide array of complex molecules and conjugates.
Synthesis of Triazole-Linked Hybrid Molecules
The synthesis of hybrid molecules, where distinct molecular entities are covalently linked to create a new molecule with combined or novel properties, is a significant area of chemical science. The 1,2,3-triazole linkage formed via click chemistry is exceptionally stable under a wide range of physiological conditions, making it an ideal linker for creating complex and robust molecular architectures. mdpi.commdpi.com This strategy has been widely applied in drug discovery, materials science, and bioconjugation. nih.govnih.govnih.gov
One prominent application is the construction of dendrimers, which are highly branched, well-defined macromolecules. scispace.comrsc.org The CuAAC reaction is instrumental in both the divergent and convergent synthesis of dendrimers, where azide-functionalized cores or dendrons are coupled with alkyne partners. rsc.orgnih.gov This methodology allows for the creation of monodisperse, regularly branched architectures with high yields and minimal side products. rsc.org The steric hindrance in higher generation dendrons can influence the regioselectivity of the cycloaddition, favoring the formation of the 1,4-disubstituted triazole isomer. scispace.com
Another key area is the development of modular drug delivery platforms. In this approach, different functional modules, such as a targeting ligand and an imaging agent, are attached to separate dendrimer units. These units are then "clicked" together using the azide-alkyne cycloaddition. For instance, a folic acid-conjugated dendrimer has been successfully linked to a fluorescein (B123965) isothiocyanate (FITC)-conjugated dendrimer via a triazole bridge, creating a bifunctional platform for targeted cancer cell imaging. nih.gov
Furthermore, molecular hybridization, which combines structural fragments of different bioactive molecules, has been used to develop new therapeutic agents. nih.gov For example, hybrid compounds combining fragments of curcumin (B1669340) and resveratrol (B1683913) have been synthesized, connected by an N-acylhydrazone function linked to a 1,4-disubstituted triazole system. nih.gov These hybrids are designed to have multifunctional pharmacological activity, such as inhibiting acetylcholinesterase activity and reducing reactive oxygen species for potential Alzheimer's disease therapy. nih.gov The triazole ring serves as a stable and versatile linker, providing conformational flexibility and additional hydrogen bond donor and acceptor sites. nih.gov
Table 1: Examples of Triazole-Linked Hybrid Molecules and Architectures
| Hybrid Molecule/Architecture | Building Blocks | Linkage Chemistry | Application/Significance | Reference(s) |
| Triazole Dendrimers | Azide-containing dendrons and a 1,3,5-triethynylbenzene (B1295396) core | Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Creation of well-defined, monodisperse macromolecules for materials science and bioconjugation. | rsc.org |
| Modular Dendrimer Platform | Folic acid-dendrimer-alkyne and FITC-dendrimer-azide | Copper-catalyzed 'click' chemistry | Targeted drug delivery and cellular imaging. | nih.gov |
| Curcumin-Resveratrol Hybrids | Curcumin/resveratrol fragments, N-acylhydrazone, 1,4-disubstituted triazole | Multi-step synthesis including a final CuAAC reaction | Development of multifunctional agents for Alzheimer's disease. | nih.gov |
| Benzimidazole-Triazole Hybrids | 5-(Difluoromethoxy)-1H-benzo[d]imidazole-2-thiol and various azides | 'Click' reaction | Cytotoxic agents with affinity for G-quadruplex DNA. | nih.gov |
| Azirine-Triazole Hybrids | 1-(3-aryl-2H-azirin-2-yl)-2-(triphenylphosphoranylidene)ethanones and various azides | Reaction with tosyl and (E)-2-benzoylvinyl azides | Selective synthesis of complex heterocyclic hybrids. | nih.gov |
Chemo- and Regioselective Functionalization Strategies
The functionalization of 5-(azidomethyl)-1H-1,2,3-triazole and related triazole structures with high chemo- and regioselectivity is crucial for controlling the final architecture and properties of the target molecule. While the CuAAC reaction is renowned for its high regioselectivity, typically yielding the 1,4-disubstituted isomer, other strategies have been developed to access different substitution patterns or to functionalize the triazole ring post-synthesis. researchgate.netnih.gov
The choice of catalyst and reaction conditions is paramount in controlling regioselectivity. While copper(I) catalysts overwhelmingly favor the 1,4-disubstituted triazole, ruthenium-based catalysts can selectively produce the 1,5-regioisomer, although this is less common in dendrimer synthesis due to potential steric hindrance. nih.govnih.gov
For the synthesis of fully substituted, 1,4,5-trisubstituted 1,2,3-triazoles, several methods have been developed. One approach involves a cascade reaction where a copper(I) triazolide intermediate, formed during the CuAAC reaction, is trapped by an electrophile like a haloalkyne. nih.gov Another strategy is the post-functionalization of a pre-formed triazole ring. For example, 5-iodo-1,2,3-triazoles can undergo palladium-catalyzed aminocarbonylation to yield 1,4,5-trisubstituted 1,2,3-triazole-5-carboxamides. nih.gov
Directed metalation is another powerful tool for regioselective functionalization. For instance, the ortho-selective magnesiation of 1-aryl-1H-1,2,3-triazoles can be achieved using sterically hindered magnesium amide bases like TMPMgBu (TMP = 2,2,6,6-tetramethylpiperidyl). nih.gov This allows for the specific functionalization of the aryl ring at the position adjacent to the triazole, a transformation that is challenging due to the acidity of the triazole ring itself. nih.gov This method is scalable and tolerates a variety of functional groups. nih.gov
Furthermore, reactions involving different types of precursors can lead to specific isomers. The reaction of β-carbonyl phosphonates with azides, promoted by cesium carbonate, can yield various 1,4-disubstituted, 1,5-disubstituted, and 1,4,5-trisubstituted triazoles with high chemo- and regioselectivity under mild conditions. nih.gov DFT calculations and experimental evidence suggest that the formation of a cesium-chelated Z-enolate intermediate is key to controlling the reaction's outcome. nih.gov
Table 2: Chemo- and Regioselective Functionalization Strategies for Triazoles
| Strategy | Reagents/Catalyst | Product Type | Key Features | Reference(s) |
| Catalyst-Controlled Cycloaddition | Copper(I) salts / Ruthenium complexes | 1,4-disubstituted / 1,5-disubstituted 1,2,3-triazoles | High regioselectivity based on metal catalyst choice. Cu(I) is most common. | nih.govnih.gov |
| Directed Ortho-Metalation | TMPMgBu (a hindered magnesium amide base), followed by electrophile | ortho-Functionalized 1-aryl-1,2,3-triazoles | Highly regioselective functionalization of the aryl ring, avoiding deprotonation of the triazole. | nih.gov |
| Base-Promoted Cycloaddition | Cesium Carbonate (Cs₂CO₃), β-carbonyl phosphonates, azides | 1,4-DTs, 1,5-DTs, and 1,4,5-TTs | Access to multiple substitution patterns by controlling reaction partners; involves a chelated enolate intermediate. | nih.gov |
| Post-Functionalization via Cross-Coupling | Pd(PPh₃)₄, 5-iodo-1,2,3-triazoles, CO, amines | 1,4,5-Trisubstituted 1,2,3-triazole-5-carboxamides | Functionalization of a pre-formed triazole ring, allowing for late-stage diversification. | nih.gov |
| Cascade Cycloaddition-Coupling | Cu(I) catalyst, azides, haloalkynes | 1,4,5-Trisubstituted 1,2,3-triazoles | In-situ trapping of a copper triazolide intermediate to introduce a third substituent. | nih.gov |
Spectroscopic and Structural Characterization of 5 Azidomethyl 1h 1,2,3 Triazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 5-(azidomethyl)-1H-1,2,3-triazole and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and environment of the atoms within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the hydrogen atoms within a molecule. For derivatives of 1H-1,2,3-triazole, the chemical shifts of the triazole proton and the methylene (B1212753) protons of the substituent are key indicators of the molecular structure.
For instance, in 1-benzyl-5-phenyl-1H-1,2,3-triazole, the methylene protons (-CH2-) of the benzyl (B1604629) group typically appear as a singlet around δ 5.55 ppm, while the triazole proton shows a singlet at approximately δ 7.74 ppm. rsc.org In the case of 1-phenethyl-5-phenyl-1H-1,2,3-triazole, the methylene protons adjacent to the nitrogen and the phenyl group appear as triplets at δ 4.54 and δ 3.19 ppm, respectively, with the triazole proton signal at δ 7.63 ppm. rsc.org
The chemical shift of the triazole proton can vary depending on the substituents. For example, in a series of metronidazole-1H-1,2,3-triazole derivatives, the triazole proton signal appears in the range of δ 7.99-8.13 ppm. nih.gov
¹H NMR Data for Selected 1,2,3-Triazole Derivatives
| Compound | Solvent | Triazole-H (ppm) | Methylene-H (ppm) | Other Key Signals (ppm) |
|---|---|---|---|---|
| 1-benzyl-5-phenyl-1H-1,2,3-triazole | CDCl₃ | 7.74 (s) | 5.55 (s, 2H) | 7.06-7.45 (m, 10H, Ar-H) |
| 1-phenethyl-5-phenyl-1H-1,2,3-triazole | CDCl₃ | 7.63 (s) | 4.54 (t, 2H), 3.19 (t, 2H) | 6.96-7.41 (m, 10H, Ar-H) |
| 1-(p-tolyl)-5-phenyl-1H-1,2,3-triazole | CDCl₃ | 7.84 (s) | - | 2.39 (s, 3H, CH₃) |
| 1-cyclohexyl-5-phenyl-1H-1,2,3-triazole | CDCl₃ | 7.66 (s) | - | 1.23-2.17 (m, 10H, cyclohexyl), 4.20 (tt, 1H, CH) |
| (1-benzyl-1H-1,2,3-triazol-4-yl)methanol | DMSO | 8.01 (s) | 5.57 (s, 2H, Ph-CH₂), 4.50 (d, 2H, CH₂OH) | 5.15 (t, 1H, OH), 7.30-7.40 (m, 5H, Ph) |
| 1-benzyl-4-formyl-1H-1,2,3-triazole | DMSO | 8.92 (s) | 5.70 (s, 2H) | 10.00 (s, 1H, CHO), 7.28-7.42 (m, 5H, Ph) |
| 2-(4-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)phenyl)acetonitrile | DMSO | 8.92 (s) | 5.61 (s, 2H) | 10.00 (s, 1H, CHO), 3.74 (s, 3H, OCH₃) |
| 1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol | DMSO | 8.02 (s) | 5.56 (s, 2H) | 4.50 (d, 2H, CH₂OH), 5.16 (t, 1H, OH) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of the molecule. The chemical shifts of the triazole ring carbons and the carbon of the azidomethyl group are of particular interest.
In derivatives of 1H-1,2,3-triazole, the carbons of the triazole ring typically resonate in the range of δ 120-150 ppm. For example, in 1-benzyl-5-phenyl-1H-1,2,3-triazole, the triazole carbons appear at approximately δ 133.26 and 138.26 ppm, with the benzylic methylene carbon at δ 51.85 ppm. rsc.org The chemical shifts are sensitive to the electronic environment, as seen in 1-cyclohexyl-5-phenyl-1H-1,2,3-triazole, where the triazole carbons are at δ 132.6 and 137.0 ppm, and the cyclohexyl carbon attached to the nitrogen is at δ 57.8 ppm. rsc.org
¹³C NMR Data for Selected 1,2,3-Triazole Derivatives
| Compound | Solvent | Triazole-C (ppm) | Methylene-C (ppm) | Other Key Signals (ppm) |
|---|---|---|---|---|
| 1-benzyl-5-phenyl-1H-1,2,3-triazole | CDCl₃ | 133.26, 138.26 | 51.85 | 126.93-135.66 (Ar-C) |
| 1-phenethyl-5-phenyl-1H-1,2,3-triazole | CDCl₃ | 133.04, 138.35 | 49.54, 36.71 | 127.10-137.26 (Ar-C) |
| 1-(p-tolyl)-5-phenyl-1H-1,2,3-triazole | CDCl₃ | 133.34, 137.74 | - | 21.27 (CH₃), 125.08-139.45 (Ar-C) |
| 1-cyclohexyl-5-phenyl-1H-1,2,3-triazole | CDCl₃ | 132.6, 137.0 | - | 24.9, 25.4, 33.5 (cyclohexyl), 57.8 (N-CH) |
| (1-benzyl-1H-1,2,3-triazol-4-yl)methanol | DMSO | 147.5, 123.2 | 53.2 (CH₂OH), 55.5 (Ph-CH₂) | - |
| 1-benzyl-4-formyl-1H-1,2,3-triazole | DMSO | 147.5 | 53.7 | 185.4 (CHO) |
| 1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol | DMSO | 147.5, 123.2 | 52.4 (CH₂OH), 55.5 (Ph-CH₂) | 115.9, 116.2, 130.7, 130.8 (F-Ph) |
Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR)
Nitrogen-15 NMR (¹⁵N NMR) is a powerful tool for directly probing the nitrogen atoms in the triazole ring and the azide (B81097) group. Due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N isotope, these experiments can be more challenging but provide invaluable information.
In a study of 5-(5-azido-2H-1,2,3-triazol-4-yl)-1H-tetrazole, the central nitrogen atom (Nβ) of the azide group exhibited a broad signal at -138 ppm. researchgate.net The ¹⁵N NMR spectra of triazole compounds show characteristic signals for the different nitrogen environments. For example, in a model triazole compound, three distinct nitrogen signals were observed at 356.3, 352.8, and 257.5 ppm, corresponding to the -N-N=N-, -N-N=N-, and -N-N=N- groups on the triazole unit, respectively. researchgate.net The azide functional group itself shows characteristic ¹⁵N signals, as seen in 1-azido-3-ethynylbenzene with chemical shifts at 242.6, 234.5, and 93.0 ppm for the three nitrogen nuclei (N=N⁺=N⁻, N=N⁺=N⁻, and -N=N⁺=N⁻). researchgate.net
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy
Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify functional groups in a molecule by measuring the absorption of infrared radiation. For 5-(azidomethyl)-1H-1,2,3-triazole and its derivatives, the characteristic absorption bands of the azide group and the triazole ring are of primary importance.
The azide group (–N₃) typically exhibits a strong, sharp absorption band in the region of 2100–2160 cm⁻¹. This band is due to the asymmetric stretching vibration of the N=N=N bond and is a key diagnostic peak for identifying azido (B1232118) compounds.
The triazole ring has several characteristic vibrations. The N-H stretching vibration in 1H-1,2,3-triazoles appears as a broad band in the range of 3200–3400 cm⁻¹. The C=N and N=N stretching vibrations of the triazole ring are typically observed in the 1400–1600 cm⁻¹ region. For example, in some triazole derivatives, bands around 1691 cm⁻¹ (C=N), 1532 cm⁻¹, and 1447 cm⁻¹ have been assigned to the triazole ring vibrations. rsc.org The in-plane and out-of-plane bending vibrations of the ring C-H and N-H bonds also give rise to characteristic absorptions in the fingerprint region (below 1500 cm⁻¹).
Characteristic IR Absorption Frequencies for Triazole Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Azide (-N₃) | Asymmetric stretch | 2100 - 2160 |
| N-H (Triazole) | Stretch | 3200 - 3400 (broad) |
| C=N / N=N (Triazole) | Stretch | 1400 - 1600 |
| C-H (Triazole) | Stretch | ~3100 |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
Mass Spectrometry Techniques
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to elucidate its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HR-MS)
High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental compositions.
For derivatives of 5-(azidomethyl)-1H-1,2,3-triazole, HR-MS is used to confirm the successful synthesis by matching the experimentally determined exact mass with the calculated theoretical mass. For example, the structure of a metronidazole-1H-1,2,3-triazole derivative was supported by HR-MS data showing a (M+H)⁺ ion at m/z 317.1141. nih.gov Similarly, for (1-benzyl-1H-1,2,3-triazol-4-yl)methanol, the calculated m/z for [M+Na]⁺ was 212.0794, and the found value was 212.0788, confirming the compound's identity. rsc.org
HR-MS Data for Selected 1,2,3-Triazole Derivatives
| Compound | Ionization Mode | Calculated m/z | Found m/z | Ion Type |
|---|---|---|---|---|
| 1-benzyl-4-phenyl-1H-1,2,3-triazole | ESI+ | 274.0947 | - | [M+Na]⁺ |
| 1-benzyl-4-(4-methoxyphenyl)-1H-1,2,3-triazole | ESI+ | 266.1289 | - | [M+H]⁺ |
| 1-benzyl-4-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazole | ESI+ | 304.1056 | - | [M+H]⁺ |
| (1-benzyl-1H-1,2,3-triazol-4-yl)methanol | ESI+ | 212.0794 | 212.0788 | [M+Na]⁺ |
| 1-benzyl-4-formyl-1H-1,2,3-triazole | ESI+ | 210.0638 | 210.0633 | [M+Na]⁺ |
| (1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol | ESI+ | 230.0700 | 230.0699 | [M+Na]⁺ |
Theoretical and Computational Investigations of 5 Azidomethyl 1h 1,2,3 Triazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. DFT studies on 5-(azidomethyl)-1H-1,2,3-triazole would typically involve optimizing the molecule's geometry to find its most stable three-dimensional structure. From this, a wealth of information could be derived, including its thermodynamic properties like the heat of formation, which is crucial for assessing its energy content.
Although no specific DFT studies on 5-(azidomethyl)-1H-1,2,3-triazole have been published, research on other energetic triazoles often employs functionals such as B3LYP or B3P86 with basis sets like 6-31G* or 6-311G(d,p) to calculate key performance indicators. mdpi.com For instance, isodesmic reactions are frequently used in DFT calculations to predict the gas-phase heat of formation with high accuracy. mdpi.com
Table 1: Illustrative Data from DFT Calculations on a Generic Triazole Derivative
| Calculated Property | Example Value | Significance |
| Optimized Ground State Energy | -X Hartrees | Provides a baseline for stability comparisons. |
| Heat of Formation (ΔHf) | +Y kJ/mol | Indicates the energy content of the molecule. |
| Key Bond Lengths (e.g., N-N) | Z Ångströms | Offers insight into bond strength and stability. |
| Vibrational Frequencies | V1, V2, V3... cm⁻¹ | Predicts the molecule's infrared (IR) spectrum. |
| Note: This table is for illustrative purposes only and does not represent actual data for 5-(azidomethyl)-1H-1,2,3-triazole. |
Semi-empirical methods, such as PM5 (Parametric Method 5), offer a faster, albeit less accurate, alternative to DFT. These methods use parameters derived from experimental data to simplify quantum mechanical calculations. They are particularly useful for screening large numbers of molecules or for preliminary analyses of large systems. A PM5 calculation on 5-(azidomethyl)-1H-1,2,3-triazole could provide a rapid estimation of its geometric and electronic properties. However, the results would ideally be validated with higher-level methods like DFT or experimental data, neither of which is currently available in the literature for this specific compound.
The electronic structure of a molecule dictates its reactivity. An analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap generally implies higher stability.
For an energetic material like 5-(azidomethyl)-1H-1,2,3-triazole, the distribution and energies of these orbitals would provide insight into its sensitivity and decomposition pathways. While specific data is absent for this molecule, studies on similar triazoles are used to establish structure-property relationships. researchgate.net
Table 2: Hypothetical Frontier Molecular Orbital Data for 5-(azidomethyl)-1H-1,2,3-triazole
| Molecular Orbital | Energy (eV) | Implication for Reactivity |
| HOMO | - | Electron-donating capability |
| LUMO | - | Electron-accepting capability |
| HOMO-LUMO Gap | - | Kinetic stability and reactivity index |
| Note: Data is not available for this compound. The table indicates the type of information that would be sought. |
Molecular Modeling and Simulation
Molecular modeling extends beyond single-molecule quantum calculations to explore dynamic processes and the behavior of molecules in different environments.
5-(azidomethyl)-1H-1,2,3-triazole can exist in different spatial arrangements (conformations) due to the rotation around the C-C and C-N single bonds of the azidomethyl group. Conformational analysis would identify the most stable conformers and the energy barriers between them.
Furthermore, the 1H-1,2,3-triazole ring can exist in different tautomeric forms, primarily the 1H, 2H, and 4H forms. researchgate.net The position of the hydrogen atom on the triazole ring significantly influences the molecule's properties. Computational studies on the parent 1,2,3-triazole and its derivatives have shown that the 2H-tautomer is often more stable than the 1H-tautomer in both the gas phase and in aqueous solution. nih.gov A thorough computational study on 5-(azidomethyl)-1H-1,2,3-triazole would be necessary to determine the relative stabilities of its possible tautomers and conformers, which is fundamental to understanding its chemistry. Studies on similar, substituted triazoles often use DFT methods to compare the energies of different tautomers and predict their equilibrium populations.
Computational methods can predict various spectroscopic parameters, which are invaluable for identifying and characterizing a compound. For 5-(azidomethyl)-1H-1,2,3-triazole, DFT calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁵N) and its infrared (IR) vibrational frequencies. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound. Given the lack of experimental data for this molecule, a computational prediction would serve as a crucial reference for any future synthesis and characterization efforts.
Analysis of Intermolecular Interactions and Crystal Packing
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this surface, one can gain insights into the nature and prevalence of different types of atomic contacts.
Although a specific Hirshfeld analysis for 5-(azidomethyl)-1H-1,2,3-triazole is not published, a study on the similarly structured compound, 4-azido-2-(3,5-dimethylphenyl)-5-(4-nitrophenyl)-2H-1,2,3-triazole, provides valuable analogous data. nih.gov The analysis of this related compound reveals the dominant role of various non-covalent interactions in the crystal packing. The contributions of the most significant intermolecular contacts are summarized in the table below.
Table 1: Predicted Intermolecular Contacts for 5-(Azidomethyl)-1H-1,2,3-Triazole Based on an Analogous Compound
| Contact Type | Contribution (%) |
|---|---|
| H···H | 31.5 |
| N···H/H···N | 19.2 |
| O···H/H···O | 14.5 |
| N···C/C···N | 10.9 |
Data extrapolated from the analysis of 4-azido-2-(3,5-dimethylphenyl)-5-(4-nitrophenyl)-2H-1,2,3-triazole. nih.gov
Based on this data, it is anticipated that H···H contacts would be the most abundant in the crystal structure of 5-(azidomethyl)-1H-1,2,3-triazole, a common feature in organic molecules. nih.gov The significant contribution of N···H/H···N interactions highlights the importance of hydrogen bonding in the molecular assembly. nih.gov The presence of an azido (B1232118) group (-N3) and the triazole ring in the target molecule suggests that contacts involving nitrogen atoms would be a key feature of its crystal packing.
The 1,2,3-triazole ring is a known participant in hydrogen bonding, acting as both a hydrogen bond donor and acceptor. rsc.orgnih.gov The C-H bonds of the triazole ring can form weak hydrogen bonds, a phenomenon that has been investigated both theoretically and experimentally. rsc.orgnih.gov
In the crystal structure of related triazole derivatives, molecules are often linked by C—H···N hydrogen bonds. nih.gov These interactions, along with potential π–π stacking interactions between the triazole rings, can lead to the formation of extended supramolecular architectures, such as ribbons or sheets. nih.gov For 5-(azidomethyl)-1H-1,2,3-triazole, the N-H proton of the triazole ring is expected to be a primary hydrogen bond donor. Furthermore, the nitrogen atoms of both the triazole ring and the azidomethyl group can act as hydrogen bond acceptors. It is plausible that a three-dimensional network could be formed through these interactions, potentially involving water molecules if crystallized from a hydrate. researchgate.net The planar structure and high dipole moment of the 1,2,3-triazole ring contribute to its ability to participate in hydrogen bonding, which in turn stabilizes the crystal lattice. nih.gov
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution on the surface of a molecule. It is invaluable for identifying regions that are prone to electrophilic and nucleophilic attack.
In an MEP map, regions of negative electrostatic potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, areas of positive electrostatic potential, shown in blue, are electron-poor and represent sites for nucleophilic attack. Green regions denote neutral potential.
For a molecule like 5-(azidomethyl)-1H-1,2,3-triazole, the MEP map is expected to show negative potential (red) around the nitrogen atoms of the triazole ring and the azido group due to the presence of lone pairs of electrons. irjweb.com The hydrogen atom attached to the triazole nitrogen (N-H) would exhibit a region of positive potential (blue), indicating its acidic nature and propensity to act as a hydrogen bond donor. irjweb.com
A study on a related azidomethyl bisoxadiazole linked-1,2,3-triazole revealed ESP maxima and minima of 60.09 kcal/mol and -28.65 kcal/mol, respectively, which provides an indication of the potential energy ranges that could be expected for similar compounds. researchgate.net The MEP map is a crucial tool for understanding the reactivity and intermolecular interaction sites of a molecule.
Applications of 5 Azidomethyl 1h 1,2,3 Triazole in Advanced Chemical Research
Role as a Privileged Scaffold and Versatile Building Block in Organic Synthesis
The 1,2,3-triazole ring system is recognized as a "privileged" scaffold in chemical synthesis, a distinction attributed to its remarkable stability, low toxicity, and capacity to engage in a variety of chemical transformations. unimore.itnih.gov The compound 5-(azidomethyl)-1H-1,2,3-triazole embodies these characteristics, serving as a versatile building block for the construction of more complex molecular architectures. acs.orgnih.gov Its utility is significantly enhanced by the presence of the azidomethyl group, which can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry". nih.govchimia.chnih.gov This powerful and highly efficient reaction allows for the facile and regioselective formation of 1,4-disubstituted 1,2,3-triazoles, enabling the straightforward linkage of the 5-(azidomethyl)-1H-1,2,3-triazole core to a diverse range of other molecules. mdpi.comnih.gov
The stability of the triazole ring to common synthetic conditions, including acidic and basic hydrolysis, oxidation, and reduction, makes it an ideal linker or core element in multistep syntheses. unimore.it This robustness ensures that the triazole moiety remains intact while other parts of the molecule are being modified. The dual functionality of 5-(azidomethyl)-1H-1,2,3-triazole, with the potential for substitution at the N1 position of the triazole ring and the reactivity of the azide (B81097) group, provides multiple points for molecular elaboration, further cementing its status as a valuable and versatile building block in the synthetic chemist's toolkit. acs.orgnih.gov
Contributions to Medicinal Chemistry Research
The structural and electronic properties of the 1,2,3-triazole ring have made it a valuable component in the design of new therapeutic agents. nih.govresearchgate.net The compound 5-(azidomethyl)-1H-1,2,3-triazole, as a precursor to a variety of triazole-containing molecules, has made significant contributions to several areas of medicinal chemistry.
Design and Synthesis of Bioisosteres for Amide Bonds
A key application of 1,2,3-triazoles in medicinal chemistry is their use as bioisosteres for amide bonds. unimore.itnih.govresearchgate.net Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. The 1,2,3-triazole ring can mimic the steric and electronic properties of an amide bond, a fundamental linkage in peptides and proteins. nih.govnih.gov
Specifically, 1,5-disubstituted 1,2,3-triazoles are considered to be effective mimics of the cis-amide bond conformation, while 1,4-disubstituted 1,2,3-triazoles resemble the more common trans-amide bond. nih.govnih.govscispace.com The ability to replace a native amide bond with a triazole ring offers several advantages, including increased resistance to enzymatic degradation by proteases, which can improve the metabolic stability and pharmacokinetic profile of peptide-based drugs. unimore.itchimia.ch The 5-(azidomethyl)-1H-1,2,3-triazole molecule is a key precursor for the synthesis of 1,5-disubstituted triazole-containing peptidomimetics, where the azide group can be transformed into an amine and coupled with other amino acids or molecular fragments.
| Feature | Amide Bond | 1,4-Disubstituted 1,2,3-Triazole | 1,5-Disubstituted 1,2,3-Triazole |
| Mimicked Conformation | trans or cis | trans | cis |
| Planarity | Planar | Planar | Twisted |
| Dipole Moment | ~3.5 D | ~5 D | ~1.5-3.5 D |
| Hydrogen Bond Acceptors | Carbonyl oxygen | N2 and N3 atoms | N2 and N3 atoms |
| Metabolic Stability | Susceptible to proteolysis | Resistant to proteolysis | Resistant to proteolysis |
Development of Peptidomimetics and Constrained Amino Acid Mimics
The incorporation of 1,2,3-triazoles into peptide backbones can lead to the formation of peptidomimetics with well-defined secondary structures. mdpi.comnih.gov The rigidity of the triazole ring can be exploited to create constrained peptide analogues, which can lock the molecule into a specific bioactive conformation. scispace.com This is particularly useful for mimicking turn structures, such as β-turns and hairpins, which are often involved in molecular recognition and biological activity. scispace.com
By using 5-(azidomethyl)-1H-1,2,3-triazole as a starting material, chemists can synthesize constrained amino acid mimics that can be incorporated into peptide sequences. rsc.org These mimics can help to elucidate the bioactive conformation of a peptide and can lead to the development of more potent and selective drug candidates. The ability to create both 1,4- and 1,5-disubstituted triazoles from precursors like 5-(azidomethyl)-1H-1,2,3-triazole allows for the systematic exploration of different peptide conformations. nih.govrsc.org
Construction of Nucleoside and Amino Acid Conjugates
The "click" reactivity of the azide group in 5-(azidomethyl)-1H-1,2,3-triazole makes it an excellent tool for the construction of nucleoside and amino acid conjugates. nih.govresearchgate.net These conjugates have found applications in various areas of biomedical research, including the development of antiviral and anticancer agents. nih.govnih.govmdpi.com
For example, the azide group can be reacted with an alkyne-modified nucleoside to create a stable triazole linkage, resulting in a nucleoside analogue with potentially altered biological activity or improved drug-like properties. nih.govnih.gov Similarly, conjugation to amino acids or peptides can be used to target specific cells or tissues, or to modulate the pharmacokinetic properties of the parent molecule. researchgate.netnih.gov The synthesis of these conjugates is often straightforward and high-yielding, thanks to the efficiency of the CuAAC reaction. nih.govresearchgate.net
Generation of Complex Molecular Libraries for Ligand Design
The robust and versatile nature of the chemistry involving 5-(azidomethyl)-1H-1,2,3-triazole makes it an ideal scaffold for the generation of complex molecular libraries for ligand design and drug discovery. nih.govacs.org By employing combinatorial chemistry approaches, a wide variety of substituents can be introduced at different positions of the molecule, leading to the rapid synthesis of a large number of structurally diverse compounds. semanticscholar.orgnih.gov
These libraries can then be screened for biological activity against a particular target, such as an enzyme or a receptor. The "click" reaction is particularly well-suited for this purpose, as it is tolerant of a wide range of functional groups and can be performed in a high-throughput format. chimia.chnih.gov The use of 5-(azidomethyl)-1H-1,2,3-triazole as a central building block allows for the creation of libraries with a high degree of molecular diversity, increasing the probability of identifying novel and potent lead compounds. acs.org
Applications in Materials Science
The unique properties of the 1,2,3-triazole ring also extend to the field of materials science. researchgate.netresearchgate.netmdpi.com The high dipole moment and hydrogen bonding capabilities of the triazole moiety can influence the bulk properties of materials, such as their thermal stability, solubility, and self-assembly behavior. nih.gov
Polymer Chemistry and Functional Polymers
The structure of 5-(azidomethyl)-1H-1,2,3-triazole, containing both a triazole ring and an azide group, makes it an intriguing monomer for the synthesis of functional polymers. Polymers incorporating 1,2,3-triazole units in their backbone are noted for their unique properties, including high thermal stability and the ability to engage in hydrogen bonding and metal ion coordination. mdpi.com
Research into dense 1,2,3-triazole polymers often utilizes monomers that possess both an azide and an alkyne moiety, which undergo polymerization through reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.com For instance, the polymerization of monomers like t-butyl 4-azido-5-hexynoate has been explored to create polymers with a high density of triazole units. mdpi.com A bifunctional molecule like 5-(azidomethyl)-1H-1,2,3-triazole could theoretically be used to create novel polymer architectures, such as cross-linked networks or graft copolymers, by leveraging the reactivity of the azidomethyl group for subsequent polymerization or modification steps. The resulting polymers would be rich in triazole content, potentially exhibiting enhanced material properties. The introduction of functional groups through click chemistry allows for the precise engineering of macromolecular structures. researchgate.net
Table 1: Properties of Functional Polymers Derived from Triazole-Containing Monomers
| Property | Description | Research Finding |
|---|---|---|
| Thermal Stability | The incorporation of triazole rings into the polymer backbone generally enhances thermal stability. | Polymers based on 1,2,4-triazole (B32235) have shown high heat resistance. rsc.org |
| Solubility | The polarity of the triazole ring can influence the solubility of the polymer in various solvents. | Attaching t-butyl ester side chains to a triazole polymer backbone improves solubility in common organic solvents. mdpi.com |
| Mechanical Properties | The rigid triazole units can affect the crystallinity and mechanical strength of the polymer. | The crystallinity of poly(tBuAH) was found to increase with a higher fraction of 1,4-disubstituted triazole units, leading to a higher melting point. mdpi.com |
| Functionalization | The azide group allows for post-polymerization modification via click chemistry. | Cellulose has been functionalized with various groups, including azides, using click chemistry for diverse applications. researchgate.net |
Supramolecular Chemistry and Self-Assembly Architectures
The 1,2,3-triazole ring is an excellent motif for designing self-assembling systems due to its distinct electronic properties. It possesses a significant dipole moment and can act as both a hydrogen bond donor (via the C-H bond) and acceptor (via the nitrogen atoms). rsc.orgresearchgate.net These characteristics enable triazole-containing molecules to participate in various non-covalent interactions that drive the formation of ordered supramolecular structures. rsc.orgresearchgate.netnih.govscispace.comresearchgate.net
Molecules like 5-(azidomethyl)-1H-1,2,3-triazole can be used to construct complex architectures such as vesicles, gels, and coordination polymers. scispace.comnih.govnih.gov For example, lipidated pseudopeptidic triazolophanes have been synthesized that self-assemble into sturdy vesicles and other supramolecular structures. nih.gov The ability of the triazole ring to coordinate with metal ions also allows for the construction of coordination-driven self-assembled structures like metallomacrocycles. nih.gov The additional azide functionality on the 5-(azidomethyl)-1H-1,2,3-triazole provides a site for further modification, allowing for the creation of multifunctional, hierarchical self-assembled systems. scispace.com For instance, polymerization-induced self-assembly (PISA) has been used with triazole-containing polymers to create nano-objects like spheres and vesicles, which can be further modified, for example, by complexation with metal ions. rsc.org
Ligand Design in Coordination Chemistry and Catalysis
Development of Metal-Triazole Complexes
The 1,2,3-triazole ring is a versatile ligand in coordination chemistry, capable of binding to a wide range of metal ions through its nitrogen lone pairs. wikipedia.orgtennessee.edu This has led to the development of numerous metal-triazole complexes with interesting structural and functional properties. nih.govtennessee.eduacs.orgrsc.org The coordination can occur through different nitrogen atoms of the triazole ring, and the electronic properties of the resulting complex can be tuned by the substituents on the triazole. nih.gov
While specific metal complexes of 5-(azidomethyl)-1H-1,2,3-triazole are not widely reported, the general principles of triazole coordination chemistry apply. The triazole moiety can act as a monodentate or a bridging ligand, leading to the formation of discrete coordination compounds or extended coordination polymers and metal-organic frameworks (MOFs). nih.govtennessee.edu The presence of the azidomethyl group could be used to introduce further functionality into the metal complex post-synthesis. Studies on related ligands have shown that coordinating a metal ion with a 1,2,3-triazole can enhance its biological activity. nih.gov
Table 2: Examples of Metal-Triazole Complexes and Their Features
| Metal Ion | Ligand Type | Resulting Structure | Application/Feature |
|---|---|---|---|
| Fe(II) | Tetradentate ligand with pyridine (B92270) and triazole moieties | Mononuclear complex | The triazole moiety effectively coordinates with the iron center, influencing the electronic properties of the complex. acs.org |
| Co(II), Ni(II) | 1,2,3-triazole and thiocyanate | Mixed-ligand complexes | The Co(II) complexes showed more potent antifungal and antibacterial activity compared to the Ni(II) counterparts. nih.gov |
| Ru(II) | Pyridyl-1,2,3-triazole | Metallomacrocycles | Formed through coordination-driven self-assembly, these complexes have been investigated for their anticancer properties. nih.gov |
Applications in Organocatalysis and Asymmetric Catalysis
Triazole-based compounds have found significant use as ligands in the field of catalysis, including organocatalysis and asymmetric catalysis. researchgate.netnih.govrsc.orgnih.govresearchgate.net The development of chiral ligands is crucial for enantioselective synthesis, and the triazole scaffold provides a robust and tunable platform for creating such ligands. researchgate.netnih.govrsc.orgresearchgate.net
While there is no specific literature on the use of 5-(azidomethyl)-1H-1,2,3-triazole in this context, chiral triazole-containing ligands have been successfully employed in various catalytic reactions. For example, chiral triazole-oxazoline ligands have been used in palladium-catalyzed asymmetric 1,4-addition reactions, where modifications to the triazole skeleton allowed for switchable enantioselectivity. researchgate.net Similarly, chiral N-heterocyclic carbenes based on 1,2,4-triazole have been developed as ligands for rhodium-catalyzed asymmetric hydrogenation. rsc.orgresearchgate.net The synthesis of atropisomeric N-aryl 1,2,4-triazoles has been achieved using chiral phosphoric acid as a catalyst, demonstrating the role of the triazole structure in influencing enantioselectivity. nih.gov The azidomethyl group on 5-(azidomethyl)-1H-1,2,3-triazole could potentially be used to anchor the catalyst to a solid support or to introduce additional functional groups to modulate its catalytic activity.
Bioconjugation Strategies in Chemical Biology
Orthogonal Reactivity in Biological Systems
The concept of orthogonal reactivity is central to chemical biology, referring to a chemical reaction that can proceed in a complex biological environment without interfering with native biochemical processes. nih.gov The azide group is a prime example of a bioorthogonal functional group; it is small, stable, and does not typically react with biological molecules. nih.gov This makes the azide group an ideal chemical reporter for labeling and imaging biomolecules in living systems. nih.gov
The compound 5-(azidomethyl)-1H-1,2,3-triazole is particularly well-suited for bioconjugation strategies due to its dual functionality. The triazole ring itself is often the product of a bioorthogonal "click" reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov The presence of an additional azidomethyl group on the triazole ring allows for a second, independent conjugation step. This azide can react with a variety of partners, such as alkynes in another click reaction or with phosphines in the Staudinger ligation, to form a stable amide bond. nih.govrsc.orgnih.gov
This orthogonal reactivity allows for the sequential construction of complex biomolecular conjugates. rsc.orgnih.gov For instance, a biomolecule could first be modified with an alkyne and then reacted with 5-(azidomethyl)-1H-1,2,3-triazole. The resulting conjugate, now bearing a reactive azide group, could then be further functionalized by reaction with a second molecule containing a compatible reactive group, such as a cyclooctyne (B158145) in a strain-promoted azide-alkyne cycloaddition (SPAAC), which is copper-free and thus highly biocompatible. beilstein-journals.orgrsc.org This step-wise approach enables the precise assembly of multifunctional probes, therapeutic agents, and other advanced tools for chemical biology.
Future Perspectives in Research on 5 Azidomethyl 1h 1,2,3 Triazole
Development of Novel and Sustainable Synthetic Methodologies
The advancement of synthetic chemistry is intrinsically linked to the development of efficient, cost-effective, and environmentally benign methods for the preparation of key molecular scaffolds. While the synthesis of 1,2,3-triazoles is well-established, primarily through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry," there is still room for innovation, particularly in the context of sustainability. beilstein-journals.orgyoutube.com
Future research in the synthesis of 5-(azidomethyl)-1H-1,2,3-triazole is expected to focus on several key areas:
One-Pot and Multicomponent Reactions: Designing one-pot or multicomponent reactions that allow for the sequential formation of the triazole ring and the introduction of the azidomethyl group without the need for isolating intermediates will significantly enhance synthetic efficiency. mdpi.comresearchgate.net For instance, a one-pot, three-step protocol involving the treatment of a suitable starting material with propargyl bromide, followed by the addition of sodium azide (B81097), has shown promise for the synthesis of related triazole-fused compounds and could be adapted for 5-(azidomethyl)-1H-1,2,3-triazole. mdpi.com
Flow Chemistry: The application of continuous flow technologies can offer better control over reaction parameters, leading to higher yields, improved safety (especially when dealing with azides), and easier scalability.
Catalyst-Free Approaches: Exploring catalyst-free cycloaddition reactions, potentially activated by heat, pressure, or microwave irradiation, could provide alternative and more sustainable routes to the target compound. rsc.org
A potential synthetic route to 5-(azidomethyl)-1H-1,2,3-triazole could involve the reaction of propargyl azide with a suitable azide source for the azidomethyl group, or alternatively, the cycloaddition of an alkyne with a diazide. The synthesis of N-unsubstituted 1,2,3-triazoles from propargyl substrates and sodium azide has been demonstrated, suggesting a plausible pathway. researchgate.net
Advanced Functionalization for Enhanced Molecular Complexity
The true potential of 5-(azidomethyl)-1H-1,2,3-triazole lies in its capacity for further functionalization, enabling the creation of complex molecules with tailored properties. The azide moiety serves as a versatile handle for a variety of chemical transformations.
Future research will likely explore:
"Click" Chemistry and Beyond: The azide group is a prime substrate for CuAAC reactions, allowing for the straightforward attachment of a wide range of alkyne-containing molecules. This opens up possibilities for creating libraries of compounds for high-throughput screening in drug discovery and materials science.
Staudinger Ligation: This reaction between an azide and a phosphine (B1218219) provides a powerful tool for bioconjugation, allowing for the labeling of biomolecules under mild, physiological conditions.
Reduction to Amine: The reduction of the azide to a primary amine opens up a new set of functionalization possibilities, including amidation, sulfonamidation, and reductive amination, to introduce further diversity.
Cycloaddition Reactions: The azide can participate in other cycloaddition reactions beyond CuAAC, such as with strained alkynes or nitriles, to generate different heterocyclic systems. researchgate.net
Functionalization of the Triazole Ring: While the azidomethyl group is the primary site for functionalization, methods to selectively functionalize the triazole ring itself, for instance, through C-H activation or halogenation followed by cross-coupling reactions, would significantly expand the accessible chemical space. nih.gov
These functionalization strategies will be crucial for developing derivatives with enhanced biological activity, improved material properties, or novel catalytic capabilities.
Exploration of New Applications in Emerging Research Fields
The unique structural features of 5-(azidomethyl)-1H-1,2,3-triazole and its derivatives make them promising candidates for a variety of applications. While 1,2,3-triazoles, in general, have been extensively studied, the specific applications of this bifunctional scaffold are still being explored. semanticscholar.org
Future research is expected to uncover new applications in several emerging fields:
Medicinal Chemistry: The 1,2,3-triazole ring is a well-known pharmacophore, and the ability to introduce diverse substituents via the azidomethyl group makes this compound an attractive starting point for the development of new therapeutic agents. nih.gov Research could focus on synthesizing libraries of derivatives to screen for activity against a range of diseases, including cancer, infectious diseases, and neurological disorders.
Materials Science: The rigid, planar structure of the triazole ring, combined with the potential for creating extended polymeric structures through the azidomethyl linker, makes these compounds interesting for the development of novel materials. This includes energetic materials, where the high nitrogen content of both the triazole and azide groups can lead to high heats of formation. nih.gov Additionally, applications in conductive polymers, liquid crystals, and as ligands for metal-organic frameworks (MOFs) are conceivable.
Chemical Biology: The ability to attach this scaffold to biomolecules via the azide group makes it a valuable tool for chemical biologists. It can be used as a linker for bioconjugation, for example, to attach fluorescent probes or drug molecules to proteins or nucleic acids.
Ligand Design for Catalysis: The nitrogen atoms of the triazole ring can act as coordination sites for metal ions. By functionalizing the azidomethyl group with other ligating moieties, it is possible to design novel polydentate ligands for a variety of catalytic transformations.
Computational Design and Predictive Modeling for Triazole-Based Systems
Computational chemistry and molecular modeling are becoming increasingly indispensable tools in modern chemical research. In the context of 5-(azidomethyl)-1H-1,2,3-triazole, computational methods can play a crucial role in accelerating the discovery and development of new materials and molecules.
Future research in this area will likely involve:
Predicting Reaction Outcomes and Mechanisms: Density Functional Theory (DFT) and other quantum chemical methods can be used to model reaction pathways for the synthesis and functionalization of 5-(azidomethyl)-1H-1,2,3-triazole. This can help in understanding reaction mechanisms, predicting regioselectivity, and optimizing reaction conditions.
Designing Molecules with Desired Properties: Computational screening of virtual libraries of derivatives can be used to identify candidates with specific properties, such as high binding affinity to a biological target or desired electronic properties for materials applications.
Understanding Structure-Property Relationships: Molecular dynamics simulations and other modeling techniques can provide insights into the conformational preferences and intermolecular interactions of molecules containing the 5-(azidomethyl)-1H-1,2,3-triazole scaffold. This understanding is crucial for designing molecules with specific self-assembly properties or for predicting their behavior in biological systems.
In Silico Screening for Biological Activity: Docking studies and other computational methods can be used to predict the binding modes and affinities of derivatives to protein targets, thereby guiding the design of more potent drug candidates.
By integrating computational and experimental approaches, researchers can more efficiently explore the vast chemical space accessible from 5-(azidomethyl)-1H-1,2,3-triazole and unlock its full potential in a wide range of scientific disciplines.
Q & A
Q. What are the standard synthetic routes for 5-(azidomethyl)-1H-1,2,3-triazole, and how are reaction conditions optimized?
The primary method involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. For example, terminal alkynes react with azidomethyl precursors in solvents like acetonitrile or THF/water (1:1) under catalytic CuI or CuSO₄/Na-ascorbate systems. Reaction optimization includes:
- Catalyst loading : 5–10 mol% CuI ensures >85% yield .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance regioselectivity for 1,4-disubstituted triazoles .
- Temperature : Room temperature suffices for most cases, but heating (50–80°C) accelerates sluggish reactions .
Characterization involves ¹H/¹³C NMR (e.g., triazole proton signals at δ 7.9–8.1 ppm) and HRMS for structural validation .
Q. How are purity and structural integrity of 5-(azidomethyl)-1H-1,2,3-triazole derivatives verified experimentally?
Key techniques include:
- Chromatography : HPLC with C18 columns and gradient elution (e.g., CH₂Cl₂/MeOH) resolves impurities .
- Spectroscopy : IR confirms azide (≈2100 cm⁻¹) and triazole (≈1450 cm⁻¹) functional groups. X-ray crystallography resolves regiochemistry ambiguities, as seen in fluorinated aryl azide derivatives .
- Elemental analysis : Discrepancies >0.3% between calculated and observed C/H/N ratios indicate impurities .
Advanced Research Questions
Q. What strategies control regioselectivity in 1,2,3-triazole formation, particularly for azidomethyl derivatives?
Regioselectivity depends on:
- Catalyst type : Cu(I) favors 1,4-isomers, while Ru(II) catalysts yield 1,5-products .
- Substituent effects : Electron-withdrawing groups on azides (e.g., CF₃) bias cycloaddition toward specific regioisomers. For example, trifluoromethyl-substituted aryl azides produce 4-(trimethylsilyl)-1-aryl triazoles in >90% regiochemical purity .
- Solvent polarity : High-polarity solvents stabilize dipolar transition states, enhancing selectivity .
Q. How do computational methods elucidate reaction mechanisms and photolytic stability of azidomethyl-triazoles?
- Multiconfigurational calculations : CASSCF/CASPT2 studies map excited-state potential energy surfaces, revealing photolysis pathways (e.g., N₂ release from the azidomethyl group) .
- Non-adiabatic dynamics (NAMD) : Simulate ultrafast relaxation processes, showing intersystem crossing between S₁ and T₂ states in UV-irradiated triazoles .
- DFT : Predicts regioselectivity trends by comparing transition-state energies for 1,4- vs. 1,5-adducts .
Q. How does the azidomethyl group influence functional properties in materials science applications?
- Proton conduction : Poly(4-vinyl-1H-1,2,3-triazole) membranes with azidomethyl side chains exhibit conductivity 10⁵× higher than imidazole analogs due to enhanced H-bond networks .
- Photocatalysis : Azidomethyl-triazoles in C₃N₅ frameworks reduce bandgaps (≈2.1 eV) and improve H₂ production rates (≈4× vs. C₃N₄) via terminal triazole-N interactions .
- Energetic materials : Azidomethyl-bisoxadiazole-triazole hybrids (e.g., AZM-BOLT) show low sensitivity (IS >40 J) and high detonation velocities (≈8500 m/s), attributed to balanced oxygen-rich and nitrogen content .
Data Contradictions and Resolution
Q. How to reconcile discrepancies in reported reaction yields or regiochemical outcomes?
- Catalyst source : CuI vs. CuSO₄/Na-ascorbate may alter yields due to ligand effects. For example, Hünig’s base improves Cu(I) stability, achieving 94% yields in metronidazole-triazole conjugates .
- Azide reactivity : Aliphatic vs. aromatic azides exhibit divergent kinetics. Aliphatic azides require longer reaction times (24–48 hrs) for complete conversion .
- Analytical validation : Cross-check NMR assignments with 2D techniques (HSQC, HMBC) to resolve signal overlap, as seen in thienyl-triazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
